Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-

Description

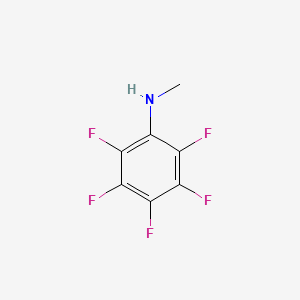

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- (CAS: N/A; molecular formula: C₇H₄F₅N) is a fluorinated aromatic amine derivative characterized by a benzene ring substituted with five fluorine atoms and an N-methyl group. This compound is structurally related to pentafluoroaniline (CAS: 771-60-8), but the addition of the N-methyl group modifies its electronic, metabolic, and physicochemical properties. Fluorinated anilines are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and resistance to metabolic degradation .

Properties

CAS No. |

1201-02-1 |

|---|---|

Molecular Formula |

C7H4F5N |

Molecular Weight |

197.10 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoro-N-methylaniline |

InChI |

InChI=1S/C7H4F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |

InChI Key |

ZWWAUEAPYBCUMT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- typically involves the fluorination of aniline derivatives. One common method is the direct fluorination of aniline using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination .

Industrial Production Methods

Industrial production of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in achieving high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, particularly at the ortho and para positions relative to the amino group.

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted anilines with various functional groups.

Oxidation: Nitrobenzenes or nitrosobenzenes.

Reduction: Primary or secondary amines.

Scientific Research Applications

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- is a chemical compound with potential applications in various scientific fields. This compound is a derivative of benzenamine with five fluorine atoms and a methyl group attached to the nitrogen atom.

Chemical Properties

- Formula:

- Molecular Weight: The molecular weight of Benzenamine, 2,3,4,5,6-pentafluoro- is 183.0788 g/mol .

Safety and Hazards

Potential Applications

While the provided search results do not offer explicit applications of "Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-", they do shed light on related compounds and their uses, suggesting potential avenues for this specific chemical.

- Pentafluoroaniline Derivatives: The synthesis and properties of pentafluorosulfanyl group-containing compounds have been explored for potential use as crop-protecting agents .

- Aniline Derivatives: Aniline derivatives have applications in the synthesis of various compounds, such as insecticides .

- Lactate imaging: Chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method is used for non-invasive imaging of lactate .

- Antibacterial Materials: Development of antibacterial polymeric systems with responsive antibacterial activity and anti-biofilm formation .

Further Research

Given the limited information on the specific applications of Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl, further research is recommended to explore its potential in various scientific and industrial fields. Studies could focus on:

- The compound's role in pharmaceuticals.

- The compound's role in material science.

- The compound's role as a chemical intermediate.

Mechanism of Action

The mechanism of action of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- involves its interaction with various molecular targets and pathways. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to changes in enzyme activity, receptor modulation, and alterations in cellular signaling pathways .

Comparison with Similar Compounds

N-(2-Methylcyclohexyl)-2,3,4,5,6-Pentafluoro-Benzamide

- Structure : Features a benzamide core with a 2-methylcyclohexyl substituent and pentafluorination on the benzene ring.

- Stability: Stable over time with consistent fluoride ion concentration across batches, though inter-sample variability was noted .

| Property | Benzenamine, 2,3,4,5,6-Pentafluoro-N-methyl- | N-(2-Methylcyclohexyl)-Pentafluoro-Benzamide |

|---|---|---|

| Core Structure | N-Methylaniline | Benzamide |

| Metabolic Stability | High (N-methyl reduces hydrolysis) | Moderate (resistant to hydrolysis) |

| Fluoride Release Risk | Low (stable N-methyl group) | Moderate (batch-dependent variability) |

2,3,4,5,6-Pentafluoro-N-p-Tolylbenzamide (Compound 20)

- Structure : Benzamide with a p-tolyl group (methyl-substituted phenyl) at the amine position.

- Biological Activity: Demonstrated anti-echinococcal efficacy in vitro, suggesting that electron-withdrawing pentafluoro groups enhance target binding .

- Synthesis : Prepared via acylation of p-toluidine with perfluorobenzoyl chloride, similar to methods for other benzamide derivatives .

Pentafluoro-N-Methylphenylsulfonamido Derivatives

- Example : 4-(N-(4-Trifluoromethylbenzyl)-2-(2,3,4,5,6-Pentafluoro-N-methyl-phenylsulfonamido)acetamido)-2-hydroxybenzoic acid.

- Structure : Incorporates a sulfonamide group and trifluoromethylbenzyl moiety.

- Properties : Enhanced solubility due to the sulfonate group; high yield (93%) in synthesis via carbodiimide coupling .

- Applications: Potential use in STAT5 inhibition, highlighting the role of pentafluoro groups in enhancing binding affinity .

2,3,4,5,6-Pentafluorocinnamaldehyde

- Structure : Cinnamaldehyde derivative with pentafluorination on the aromatic ring.

- Activity : Exhibits 44% inhibition of AI-2 quorum sensing in Vibrio spp., outperforming its acid counterpart (33%) .

- Mechanism : The aldehyde group likely reacts with bacterial signaling proteins, while fluorination enhances membrane permeability .

Key Research Findings and Trends

Substituent Effects :

- N-Alkylation (e.g., N-methyl) improves metabolic stability by reducing hydrolysis susceptibility compared to unsubstituted amines .

- Electron-Withdrawing Groups (e.g., pentafluoro) enhance binding to hydrophobic pockets in biological targets, as seen in anti-parasitic and STAT5 inhibitor studies .

Synthetic Accessibility :

- Pentafluoro-substituted benzamides and sulfonamides are typically synthesized via acylation or carbodiimide-mediated coupling, with yields exceeding 70% .

Toxicity Considerations :

- Fluoride release is a concern for fluorinated compounds, but stable derivatives (e.g., N-methyl) mitigate this risk .

Biological Activity

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl (commonly referred to as pentafluoroaniline) is an aromatic amine characterized by a benzene ring substituted with five fluorine atoms and a methyl group attached to the nitrogen atom. This compound exhibits unique properties due to the presence of highly electronegative fluorine atoms, which significantly influence its reactivity and biological interactions.

- Molecular Formula : C7H4F5N

- Molecular Weight : Approximately 183.08 g/mol

The high degree of fluorination combined with a methylated amino group enhances its reactivity compared to less fluorinated analogs. The electronegative fluorine atoms affect the compound's electronic properties, making it a subject of interest in various biological studies.

Research indicates that benzenamine derivatives often focus on their binding affinities and mechanisms with biological targets. The presence of fluorine atoms can alter the compound's interaction with enzymes and receptors in biological systems. For example:

- Cytochrome P450 Interaction : Studies have shown that pentafluoroaniline can act as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's N-oxide form (PFDMAO) was found to facilitate N-dealkylation processes at significantly faster rates compared to traditional aniline derivatives. Specifically, the rate of N-demethylation from PFDMAO was reported to be 27-fold faster than that of N,N-dimethylaniline N-oxide (DMAO) .

Case Studies

- Cytochrome P450-Mediated Reactions :

-

Fluorinated Compounds in PET Imaging :

- Research into positron emission tomography (PET) has highlighted the utility of fluorinated compounds in molecular imaging. While not directly related to pentafluoroaniline, the methodologies developed for synthesizing fluorinated tracers underscore the importance of such compounds in biomedical applications .

Comparative Analysis

The following table summarizes structural comparisons between benzenamine derivatives and their biological implications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzenamine | Benzene ring with one amino group | Basic amine reactivity |

| Pentafluorophenylamine | Benzene ring with five fluorine atoms | Enhanced binding affinity |

| Trifluoromethyl aniline | Benzene ring with three fluorine atoms | Moderate reactivity |

| Hexafluoroaniline | Benzene ring with six fluorine atoms | High reactivity |

| 2-Chloroaniline | Benzene ring with one chlorine atom | Varies based on substitution |

Q & A

Q. Basic

- ¹⁹F NMR : Distinct signals for each fluorine environment (δ −140 to −160 ppm, split due to coupling) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 183 (C₆H₂F₅N⁺), with fragmentation patterns showing loss of CH₃ (m/z 168) .

- IR Spectroscopy : N-H stretch at ~3400 cm⁻¹ (weakened due to fluorine electronegativity) and C-F stretches at 1100–1250 cm⁻¹ .

Methodological Tip : Use deuterated DMSO for NMR to resolve splitting patterns. For MS, employ electron ionization (70 eV) to capture fragmentation pathways .

How do electron-withdrawing fluorine substituents influence its reactivity in cross-coupling reactions?

Advanced

The pentafluoro group enhances electrophilicity, enabling:

- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or alkoxides at the para position (lowest activation energy due to fluorine orientation) .

- Suzuki-Miyaura Coupling : Requires Pd(OAc)₂/XPhos catalysts due to electron-deficient aryl rings. Yields range 40–60% with aryl boronic acids .

Data Contradiction Analysis : Some studies report lower yields in cross-couplings compared to non-fluorinated analogs. This is attributed to competing side reactions (e.g., defluorination under basic conditions). Mitigate by optimizing catalyst loading (5–10 mol%) and reaction time (<12 h) .

What challenges arise in crystallographic analysis of this compound?

Q. Advanced

- Weak Intermolecular Interactions : Fluorine’s low polarizability reduces van der Waals interactions, complicating crystal packing. Use slow evaporation from DCM/hexane to improve crystal quality .

- Hydrogen Bonding : N-H···F interactions dominate (distance ~2.8 Å), but disorder is common. Collect data at 123 K to minimize thermal motion .

Case Study : In N-Benzyl-2,3,4,5,6-pentafluorobenzamide, π-π stacking (centroid distance 3.77 Å) and C-H···O bonds stabilize the lattice. Synchrotron X-ray sources are recommended for high-resolution data .

What are its potential applications in medicinal chemistry?

Q. Advanced

- Enzyme Inhibition : The electron-deficient aromatic ring binds to catalytic sites in kinases (e.g., EGFR) via halogen bonding. IC₅₀ values for analogs range 0.5–5 µM .

- Prodrug Design : N-methylation improves metabolic stability (t₁/₂ in human liver microsomes: >60 min vs. 15 min for non-methylated analogs) .

Methodology : Screen activity using kinase assays (ADP-Glo™) and optimize via structure-activity relationship (SAR) studies. Replace fluorine with Cl/CF₃ to balance potency and solubility .

How can computational methods predict its reactivity?

Q. Advanced

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. Fluorine substitution creates positive σ-holes, favoring halogen bonding with O/N nucleophiles .

- MD Simulations : Predict solvation free energy in lipid bilayers (logP ~2.1) to assess membrane permeability.

Tool Recommendation : Gaussian 16 for DFT; GROMACS for MD. Validate with experimental LogD₇.₄ (observed: 1.8 vs. calculated: 1.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.